Cas no 53611-01-1 (1,2,4-Cyclohexanetricarboxylic anhydride)
1,2,4-Cyclohexanetricarboxylic anhydride Chemical and Physical Properties
Names and Identifiers
-
- 1,2,4-Cyclohexanetricarboxylic anhydride
- H-TMAn
- H-TMAn-s
- 4-Carboxyhexahydrophthalic anhydride
- Cyclohexane-1,2,4-tricarboxylic acid anhydride
- Cyclohexane-1,3,4-tricarboxylic acid 3,4-anhydride
- Hydrogenated trimellitic anhydride
- 5-Isobenzofurancarboxylic acid, octahydro-1,3-dioxo-
- cyclohexane-1,2,4-tricarboxylic acid-1,2-anhydride
- octahydro-1,3-dioxo-5-Isobenzofurancarboxylic acid
- 53611-01-1
- 1,3-Dioxooctahydroisobenzofuran-5-carboxylic acid
- SY352175
- 1,3-Dioxooctahydroisobenzofuran-5-carboxylicacid
- cyclohexane-1,3,4-tricarboxylic 3,4-anhydride
- DTXSID001347235
- MFCD20640480
- SCHEMBL169048
- cyclohexane-1,2,4-tricarboxylic-1,2-anhydride
- 1,2,4-cyclohexanetricarboxylic acid 1,2-anhydride
- 1, 2, 4-Cyclohexanetricarboxylic acid-1, 2- anhydride
- DA-42160
- A854584
- 1,2,4-cyclohexanetricarboxylic acid-1,2-anhydride
- 1,2,4-Cyclohexanetricarboxylic acid-1,2- anhydride
-
- MDL: MFCD20640480
- Inchi: 1S/C9H10O5/c10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12/h4-6H,1-3H2,(H,10,11)
- InChI Key: FWHUTKPMCKSUCV-UHFFFAOYSA-N
- SMILES: O1C(C2CCC(C(=O)O)CC2C1=O)=O
Computed Properties
- Exact Mass: 198.05282342g/mol
- Monoisotopic Mass: 198.05282342g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 80.7Ų
Experimental Properties
- Density: 1.446
1,2,4-Cyclohexanetricarboxylic anhydride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM154116-1g |
1,3-Dioxooctahydroisobenzofuran-5-carboxylic acid |
53611-01-1 | 95% | 1g |
$561 | 2021-08-05 | |
| Chemenu | CM154116-5g |
1,3-Dioxooctahydroisobenzofuran-5-carboxylic acid |
53611-01-1 | 95% | 5g |
$1683 | 2021-08-05 | |
| Alichem | A019097827-1g |
1,3-Dioxooctahydroisobenzofuran-5-carboxylic acid |
53611-01-1 | 95% | 1g |
$600.00 | 2023-09-01 | |
| Alichem | A019097827-5g |
1,3-Dioxooctahydroisobenzofuran-5-carboxylic acid |
53611-01-1 | 95% | 5g |
$1818.00 | 2023-09-01 | |
| Chemenu | CM154116-1g |
1,3-Dioxooctahydroisobenzofuran-5-carboxylic acid |
53611-01-1 | 99%+ | 1g |
$*** | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737628-1g |
1,3-Dioxooctahydroisobenzofuran-5-carboxylic acid |
53611-01-1 | 98% | 1g |
¥6206.00 | 2024-05-09 | |
| A2B Chem LLC | AG18910-25g |
1,3-Dioxooctahydroisobenzofuran-5-carboxylic acid |
53611-01-1 | 95%+ | 25g |
$410.00 | 2024-04-19 | |
| A2B Chem LLC | AG18910-100g |
1,3-Dioxooctahydroisobenzofuran-5-carboxylic acid |
53611-01-1 | 95%+ | 100g |
$677.00 | 2024-04-19 | |
| A2B Chem LLC | AG18910-250g |
1,3-Dioxooctahydroisobenzofuran-5-carboxylic acid |
53611-01-1 | 95%+ | 250g |
$1010.00 | 2024-04-19 | |
| Ambeed | A403119-1g |
1,3-Dioxooctahydroisobenzofuran-5-carboxylic acid |
53611-01-1 | 95% | 1g |
$984.0 | 2025-02-26 |
1,2,4-Cyclohexanetricarboxylic anhydride Suppliers
1,2,4-Cyclohexanetricarboxylic anhydride Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 1,2,4-Cyclohexanetricarboxylic anhydride
Introduction to 1,2,4-Cyclohexanetricarboxylic anhydride (CAS No. 53611-01-1) and Its Emerging Applications in Chemical Biology
1,2,4-Cyclohexanetricarboxylic anhydride, identified by the chemical abstracts service number 53611-01-1, is a tricarboxylic acid anhydride derived from cyclohexane. This compound has garnered significant attention in the field of chemical biology due to its versatile structural framework and reactivity, making it a valuable intermediate in the synthesis of complex molecules. The presence of three carboxylic acid functionalities in its anhydride form allows for selective modifications, enabling its utility in drug discovery, material science, and catalysis.
The structure of 1,2,4-Cyclohexanetricarboxylic anhydride features a cyclohexane core substituted with three carboxyl groups arranged at positions 1, 2, and 4. This arrangement imparts unique stereochemical properties that are exploited in various synthetic pathways. The anhydride group further enhances its reactivity, making it a preferred building block for constructing heterocyclic compounds and macrocycles. These characteristics have positioned this compound as a cornerstone in the development of novel pharmaceuticals and functional materials.
In recent years, the applications of 1,2,4-Cyclohexanetricarboxylic anhydride have expanded beyond traditional organic synthesis into more specialized areas. One notable application is in the synthesis of bioactive molecules that mimic natural products. Researchers have leveraged its reactivity to develop inhibitors targeting enzyme active sites, particularly those involved in metabolic pathways relevant to diseases such as cancer and inflammation. The ability to introduce diverse substituents while maintaining the core tricarboxylic acid motif has allowed for the creation of libraries of compounds with tailored biological activities.
Advances in computational chemistry have further enhanced the utility of CAS No. 53611-01-1 by enabling precise modeling of its interactions with biological targets. Molecular docking studies have identified derivatives of this compound that exhibit high affinity for specific protein receptors, suggesting potential therapeutic applications. These findings align with the growing trend toward structure-based drug design, where computational predictions guide experimental synthesis efforts.
The role of 1,2,4-Cyclohexanetricarboxylic anhydride in material science is equally compelling. Its ability to form stable polymers and co-polymers has been explored in the development of advanced coatings and adhesives. These materials exhibit enhanced mechanical strength and chemical resistance, making them suitable for industrial applications. Additionally, researchers have investigated its use in creating porous materials with high surface area for applications in catalysis and gas storage.
Recent studies have also highlighted the compound's potential in green chemistry initiatives. By optimizing synthetic routes to minimize waste and energy consumption, scientists have demonstrated that 53611-01-1 can be produced sustainably. This aligns with global efforts to reduce the environmental impact of chemical manufacturing processes. Moreover, its compatibility with biodegradable solvents has opened new avenues for eco-friendly applications.
The pharmaceutical industry has been particularly keen on exploring derivatives of 1,2,4-Cyclohexanetricarboxylic anhydride due to its structural versatility. For instance, modifications at the cyclohexane ring or introduction of heteroatoms have led to compounds with improved pharmacokinetic properties. These derivatives are being tested in preclinical trials for their efficacy against a range of diseases. The success of these early-stage studies underscores the importance of this compound as a scaffold for drug development.
Another exciting application is in the field of nanotechnology. Functionalized derivatives of CAS No 53611-01-1 have been incorporated into nanoparticles designed for targeted drug delivery systems. These nanoparticles can enhance therapeutic efficacy while reducing side effects by delivering drugs directly to affected tissues. The stability and reactivity of this compound make it an ideal candidate for such advanced formulations.
The future prospects for 1,2,4-Cyclohexanetricarboxylic anhydride are bright, driven by ongoing research into new synthetic methodologies and applications. As computational tools become more sophisticated and sustainable practices gain traction, this compound will likely find even broader utility across multiple disciplines. Its unique structural features and reactivity ensure that it will remain a key player in chemical biology for years to come.
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